

# A Technical Guide to the Therapeutic Potential of TNIK Inhibition in Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Introduction: Targeting TNIK in Fibrotic Diseases**

Fibrosis, characterized by the excessive deposition of extracellular matrix, is a pathological process that leads to organ scarring and dysfunction, contributing to significant morbidity and mortality worldwide. [1] A key cellular mediator in this process is the myofibroblast, which, upon activation, becomes the primary producer of collagen. [1] Traditional therapeutic strategies have had limited success in halting or reversing fibrosis. This has spurred the search for novel therapeutic targets.

One such promising target is the Traf2- and NCK-interacting kinase (TNIK), a serine/threonine kinase belonging to the germinal center kinase (GCK) family.[2] TNIK has been identified as a critical regulator in various biological processes relevant to disease, including cell proliferation, cytoskeletal organization, and cell migration.[2][3] Emerging evidence strongly implicates TNIK as a crucial agonist in both pro-fibrotic and pro-inflammatory pathways.[2] Its inhibition has shown potential in mitigating fibrosis across multiple organs, including the lungs, liver, kidneys, and skin.[1][4]

This technical guide provides an in-depth overview of the therapeutic potential of TNIK inhibition in fibrosis, with a focus on the small molecule inhibitor INS018\_055 (also known as Rentosertib). We will delve into its mechanism of action, summarize key preclinical and clinical data, detail relevant experimental protocols, and visualize the underlying biological pathways and workflows.



# Mechanism of Action: TNIK's Role in Fibrogenesis

TNIK is a central node in signaling pathways that drive fibrotic processes. Its inhibition disrupts these pathways, leading to anti-fibrotic and anti-inflammatory effects.

- Regulation of Procollagen Trafficking: Studies have shown that TNIK is a crucial moderator
  of procollagen I trafficking and secretion from hepatic stellate cells (HSCs), the primary
  fibrogenic cells in the liver.[5][6] Pharmacological inhibition or genetic deletion of TNIK
  disrupts the movement and release of procollagen I without affecting its expression levels.[5]
   [7]
- Wnt/β-catenin Signaling: TNIK is an essential activator of Wnt target genes. The Wnt/β-catenin signaling pathway is known to be dysregulated in pulmonary fibrosis and plays a critical role in tissue repair and regeneration.[8] TNIK acts as a regulatory component of the transcriptional complex formed by β-catenin and T-cell factor 4 (TCF4), and its inhibition is expected to block aberrant Wnt signaling.[7]
- TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway is a potent driver of fibrosis.[8] TNIK inhibition has been shown to attenuate the TGF-β1-mediated epithelial-to-mesenchymal transition (EMT), a key process in fibrosis. The TNIK inhibitor INS018\_055 reduces the expression of key SASP-related factors, including TGF-β.[9]
- Inflammation and Cellular Senescence: TNIK is implicated in chronic inflammation, a
  hallmark of aging and a contributor to fibrosis.[2] The TNIK inhibitor INS018\_055 has
  demonstrated anti-inflammatory effects.[10][11] It also acts as a senomorphic agent,
  suppressing the senescence-associated secretory phenotype (SASP), which includes the
  secretion of inflammatory molecules like IL-6 and IL-8 that contribute to tissue damage.[9]

# **Signaling Pathway Diagram**





Click to download full resolution via product page

TNIK signaling pathways in fibrosis.



## **Preclinical Data on TNIK Inhibitors**

A significant body of preclinical evidence supports the anti-fibrotic activity of TNIK inhibitors. The data for two key compounds, INS018\_055 and NCB-0846, are summarized below.

**In Vitro Activity** 

| Compound   | Target              | Assay                 | Result<br>(IC50) | Cell Line | Citation |
|------------|---------------------|-----------------------|------------------|-----------|----------|
| INS018_055 | TNIK                | Kinase<br>Activity    | 31 nM            | -         | [12]     |
| INS018-055 | TNIK                | Kinase<br>Activity    | 7.8 nM           | -         | [13]     |
| INS018-055 | COL1<br>Expression  | Protein<br>Expression | 63 nM            | LX-2      | [13]     |
| INS018-055 | α-SMA<br>Expression | Protein<br>Expression | 123 nM           | LX-2      | [13]     |
|            |                     |                       |                  |           |          |

| Compound   | Assay        | Result<br>(CC50) | Cell Line | Safety<br>Window<br>(CC50/IC50) | Citation |
|------------|--------------|------------------|-----------|---------------------------------|----------|
| INS018-055 | Cytotoxicity | 748.08 μM        | LX-2      | > 635                           | [13]     |

# In Vivo Efficacy in Fibrosis Models



| Model                                           | Compound                        | Dose                 | Effect                                 | Citation |
|-------------------------------------------------|---------------------------------|----------------------|----------------------------------------|----------|
| Bleomycin-<br>induced lung<br>fibrosis (murine) | INS018_055                      | 3 mpk BID            | Reduced fibrosis<br>markers by 50%     | [12]     |
| Bleomycin-<br>induced lung<br>fibrosis (murine) | INS018_055                      | 10 and 30 mpk<br>BID | Reduced fibrosis<br>markers by<br>>75% | [12]     |
| CCl4-induced hepatic fibrogenesis (murine)      | Pharmacologic<br>TNIK inhibitor | Not specified        | Limited hepatic fibrogenesis           | [5]      |

# Clinical Development of Rentosertib (INS018\_055)

Rentosertib (formerly ISM001-055, INS018\_055), a small-molecule TNIK inhibitor discovered and designed using generative AI, has progressed to clinical trials for Idiopathic Pulmonary Fibrosis (IPF).[14][15]

#### **Phase 1 Clinical Trials**

- Design: Randomized, double-blind, placebo-controlled studies were conducted in healthy participants.[10][11][16]
- Population: 78 healthy participants in trial NCT05154240.[11][16] A separate Phase 1 trial was conducted in China (CTR20221542).[10][11][16]
- Endpoints: The primary endpoints were safety and tolerability. Pharmacokinetics were also assessed.[10][11][16]
- Results: Rentosertib demonstrated good safety, tolerability, and favorable pharmacokinetic
  profiles in healthy volunteers, providing a strong basis for further studies in patients.[1][15]
   [16]

#### **Phase 2a Clinical Trial**



- Design: A 12-week, randomized, double-blind, placebo-controlled study in IPF patients.[1]
   [17]
- Population: Enrolled 60 patients in the US and 60 in China.[15]
- Endpoints: The primary endpoint was safety and tolerability. The secondary efficacy endpoint was the change in Forced Vital Capacity (FVC).[1]
- Results:
  - The trial met its primary endpoint, demonstrating safety and tolerability across all dose levels.[1]
  - Positive results were reported for the secondary endpoint, with a dose-dependent improvement in FVC observed.[1]
  - The highest dose group showed a trend toward increased FVC, particularly in patients not receiving standard-of-care antifibrotic therapy.[14]

# **Experimental Protocols and Methodologies**

The identification and validation of TNIK as a therapeutic target for fibrosis involved a combination of computational and experimental approaches.

# **AI-Driven Target Discovery and Drug Design Workflow**

The discovery of Rentosertib was significantly accelerated by leveraging artificial intelligence. [15][18]

- Target Identification: The PandaOmics™ AI platform was used to analyze multi-omic datasets from patient samples and scientific literature to identify and prioritize potential therapeutic targets for fibrosis.[11][12] TNIK was ranked as a top candidate based on multiple parameters, including its role in relevant pathways and its druggability.[11]
- Generative Chemistry: The Chemistry42™ AI platform was then used to generate novel small-molecule structures with the potential to inhibit TNIK.[12][15]



Lead Optimization: Al-driven optimization focused on improving potency, solubility, ADME
 (Absorption, Distribution, Metabolism, and Excretion) properties, and safety profiles, leading
 to the selection of INS018\_055 from less than 80 synthesized molecules.[18]

This entire process, from target discovery to preclinical candidate nomination, was completed in approximately 18 months.[10][15][16]



Click to download full resolution via product page

Al-driven workflow for TNIK inhibitor discovery.

# **Key Preclinical Experimental Methodologies**

- siRNA Screen for Procollagen Trafficking: A targeted small interfering RNA (siRNA) screen
  was performed to identify genes involved in procollagen I retention.[6][7]
   Immunofluorescence was used to detect changes in intracellular procollagen I levels after
  knocking down specific genes, which led to the identification of TNIK.[6][7]
- Western Blotting: To quantify protein expression levels, such as α-SMA in normal human dermal fibroblasts, western blotting was employed.[11] Cells were treated with TGF-β to induce a fibrotic phenotype, with or without the test compound. Cell lysates were then separated by electrophoresis, transferred to a membrane, and probed with specific primary and secondary antibodies to detect and quantify the target proteins.[11]
- Bleomycin-Induced Lung Fibrosis Model: This is a standard animal model to test the efficacy
  of anti-fibrotic compounds. Mice are administered bleomycin to induce lung injury and
  subsequent fibrosis.[12] The test compound (e.g., INS018\_055) is then administered, and
  the extent of fibrosis is assessed by measuring various markers.[12]
- In Vitro ADMET Profiling: A series of in vitro assays were conducted to determine the ADME properties of INS018-055. This included measuring its solubility (KS), lipophilicity (logD),



metabolic stability in human and rat hepatocytes (half-life), plasma protein binding, and potential for drug-drug interactions via CYP induction assays.[13]

#### **Conclusion and Future Directions**

The inhibition of TNIK represents a compelling and novel therapeutic strategy for treating a range of fibrotic diseases. The Al-discovered small molecule, Rentosertib (INS018\_055), has demonstrated a potent anti-fibrotic and anti-inflammatory profile in preclinical models and has shown promising safety and early efficacy signals in clinical trials for Idiopathic Pulmonary Fibrosis.[10][14]

The mechanism of action, involving the disruption of procollagen trafficking and modulation of key pro-fibrotic signaling pathways like Wnt/β-catenin and TGF-β, provides a strong rationale for its therapeutic potential.[5][8] The successful application of artificial intelligence in both identifying TNIK as a target and designing a clinical-stage inhibitor marks a significant advancement in the efficiency of drug discovery.[14][15]

Future research will focus on the outcomes of later-stage clinical trials to fully establish the efficacy and safety of Rentosertib in IPF. Furthermore, given TNIK's involvement in fibrosis across multiple organs, there is substantial potential for expanding its clinical investigation into other fibrotic conditions, such as liver, kidney, and skin fibrosis.[1][2] The continued exploration of TNIK biology will undoubtedly uncover further insights into its role in age-related diseases and guide the development of next-generation therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. TNIK | Insilico Medicine [insilico.com]
- 2. From fibrosis and cancer to obesity, Alzheimer's and aging: New paper reveals broad potential of TNIK as a therapeutic target | EurekAlert! [eurekalert.org]
- 3. news-medical.net [news-medical.net]

### Foundational & Exploratory





- 4. Case study: Study published in Nature Biotechnology on the effects of TNIK inhibitor in lung and kidney fibrosis models. | SMC Laboratories Inc. [smccro-lab.com]
- 5. Traf2 and NCK Interacting Kinase Is a Critical Regulator of Procollagen I Trafficking and Hepatic Fibrogenesis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. Traf2 and NCK Interacting Kinase Is a Critical Regulator of Procollagen I Trafficking and Hepatic Fibrogenesis in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pulmonary fibrosis Wikipedia [en.wikipedia.org]
- 9. TNIK inhibition reduces senescence and fibrosis, aiding longevity research [liveforever.club]
- 10. profiles.foxchase.org [profiles.foxchase.org]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals Synfacts / Abstract [thieme-connect.com]
- 13. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 14. news-medical.net [news-medical.net]
- 15. Al-Discovered Drug INS018\_055 Enters Phase 2 Trials for Idiopathic Pulmonary Fibrosis [trial.medpath.com]
- 16. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
- 18. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]
- To cite this document: BenchChem. [A Technical Guide to the Therapeutic Potential of TNIK Inhibition in Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681324#therapeutic-potential-of-tnik-in-1-in-fibrosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com